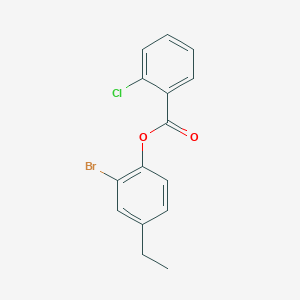

2-Bromo-4-ethylphenyl 2-chlorobenzoate

Description

2-Bromo-4-ethylphenyl 2-chlorobenzoate is a halogenated aromatic ester characterized by a 2-chlorobenzoate moiety esterified to a brominated and ethyl-substituted phenyl ring. Its molecular formula is C₁₅H₁₂BrClO₂, with a molar mass of 339.61 g/mol. The compound features two halogens (bromine at the ortho position and chlorine on the benzoate ring) and an ethyl group at the para position of the phenyl ring. These substituents influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C15H12BrClO2 |

|---|---|

Molecular Weight |

339.61 g/mol |

IUPAC Name |

(2-bromo-4-ethylphenyl) 2-chlorobenzoate |

InChI |

InChI=1S/C15H12BrClO2/c1-2-10-7-8-14(12(16)9-10)19-15(18)11-5-3-4-6-13(11)17/h3-9H,2H2,1H3 |

InChI Key |

OXBTVHYQLFMXHB-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)Br |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-4-ethylphenyl 2-chlorobenzoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity and Stability: Halogen positioning (e.g., 2-Br vs. 4-Br) significantly impacts electronic distribution. Ethyl groups (electron-donating) may enhance solubility in nonpolar solvents compared to polar substituents like formyl (-CHO) or methoxy (-OMe) .

Biological Activity :

- Metal-coordinated 2-chlorobenzoates (e.g., Co(II)/Zn(II) complexes) exhibit antiviral properties, suggesting that the free acid form of 2-chlorobenzoate derivatives could interact with biological targets . However, the target compound’s esterification likely reduces metal-binding capacity, limiting direct antiviral utility.

Synthetic Accessibility :

- 4-Methoxyphenyl 2-chlorobenzoate achieves a 90% yield via condensation reactions, whereas brominated analogs (e.g., the target compound) may require more specialized halogenation steps, increasing synthesis complexity .

Biodegradation Potential: Microbial utilization studies show that 2-chlorobenzoate (2-CB) is poorly metabolized compared to 3-chlorobenzoate, indicating that halogen position critically affects biodegradability . The target compound’s 2-Cl and 2-Br substituents may further hinder microbial breakdown.

Methodological Considerations in Similarity Assessment

Compound similarity is often evaluated using computational methods (e.g., Tanimoto coefficients) or structural fingerprints. For halogenated esters, key criteria include:

- Halogen type and position : Bromine’s larger atomic radius vs. chlorine affects van der Waals interactions.

- Polar functional groups : Esters with -OMe or -CHO substituents exhibit higher polarity than alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.